molecular formula C23H24FN5O6 B1668669 CB 3731 CAS No. 80015-07-2

CB 3731

Cat. No.: B1668669
CAS No.: 80015-07-2
M. Wt: 485.5 g/mol
InChI Key: QUHSPLVBAACUQP-SFHVURJKSA-N
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Description

CB 3731 is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a pentanedioic acid moiety, which contributes to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB 3731 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluoroethyl Group: This step often involves the use of fluoroethylating agents under controlled conditions.

    Coupling with Pentanedioic Acid: The final step involves coupling the quinazoline derivative with pentanedioic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and fluoroethyl groups.

    Reduction: Reduction reactions can target the quinazoline core and the carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, CB 3731 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. The quinazoline core is known for its activity against various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of the quinazoline core suggests possible applications in cancer treatment, as many quinazoline derivatives are known to inhibit tyrosine kinases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of CB 3731 involves its interaction with specific molecular targets. The quinazoline core is known to inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anti-cancer agent.

    Erlotinib: Another quinazoline-based drug used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

What sets CB 3731 apart is the presence of the fluoroethyl group and the pentanedioic acid moiety. These structural features may enhance its binding affinity and specificity for certain biological targets, potentially leading to improved therapeutic effects.

Properties

CAS No.

80015-07-2

Molecular Formula

C23H24FN5O6

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H24FN5O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1

InChI Key

QUHSPLVBAACUQP-SFHVURJKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)N=C(NC3=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB 3731;  CB-3731;  CB3731.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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